![molecular formula C9H8Cl2N2S B14178405 4-[Bis(chloromethyl)amino]phenyl thiocyanate CAS No. 922499-01-2](/img/structure/B14178405.png)
4-[Bis(chloromethyl)amino]phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(chloromethyl)amino]phenyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(chloromethyl)amino]phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[Bis(chloromethyl)amino]phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
4-[Bis(chloromethyl)amino]phenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis(chloromethyl)amino]phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Phenyl thiocyanate: Similar in structure but lacks the bis(chloromethyl)amino group.
4-Aminophenyl thiocyanate: Similar but without the chloromethyl groups.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Propiedades
Número CAS |
922499-01-2 |
|---|---|
Fórmula molecular |
C9H8Cl2N2S |
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
[4-[bis(chloromethyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H8Cl2N2S/c10-5-13(6-11)8-1-3-9(4-2-8)14-7-12/h1-4H,5-6H2 |
Clave InChI |
VZPQVDPESYGPDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCl)CCl)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


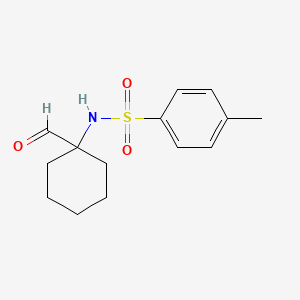
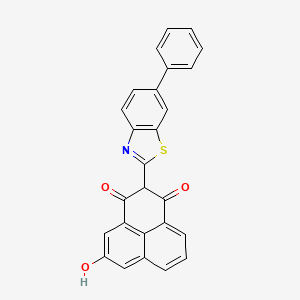
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
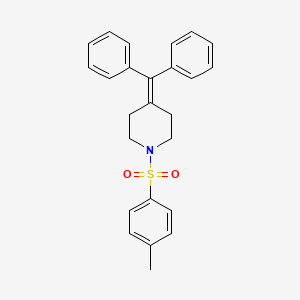
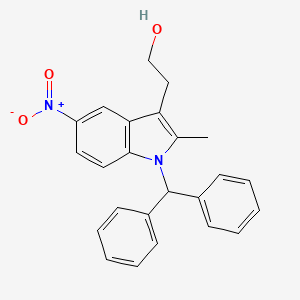

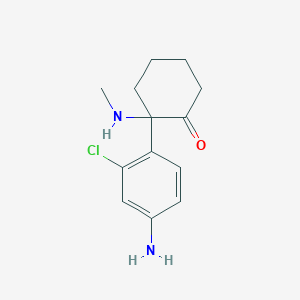
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
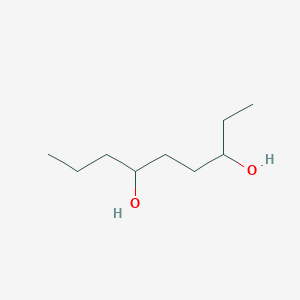
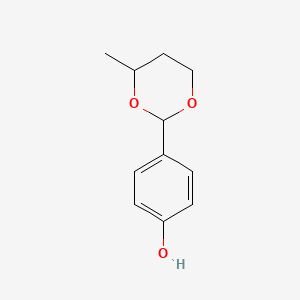

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
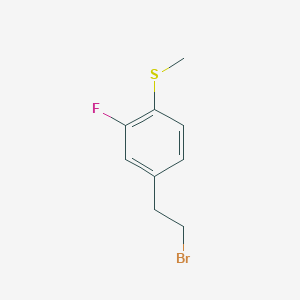
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
